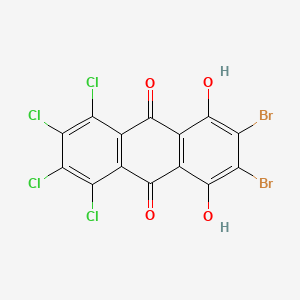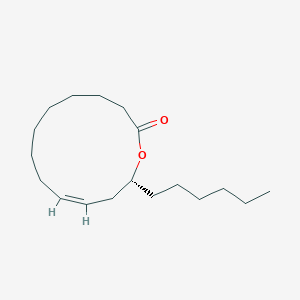
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
科学的研究の応用
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological pathways. The compound can modulate these pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
Quinoline: Structurally similar but lacks the tetrahydro and triazinyl groups.
Tetrahydroisoquinoline: Similar but does not contain the triazinyl group.
Morpholine derivatives: Share the morpholine moiety but differ in the rest of the structure.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
30146-67-9 |
|---|---|
分子式 |
C17H22N6O |
分子量 |
326.4 g/mol |
IUPAC名 |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(morpholin-4-ylmethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H22N6O/c18-16-19-15(12-22-7-9-24-10-8-22)20-17(21-16)23-6-5-13-3-1-2-4-14(13)11-23/h1-4H,5-12H2,(H2,18,19,20,21) |
InChIキー |
GZNITGCANOQBQW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)N)CN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



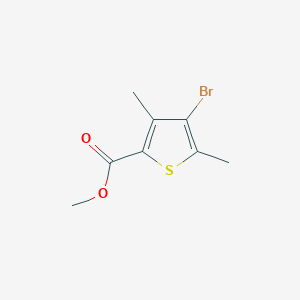


![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)


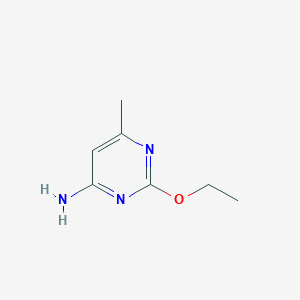
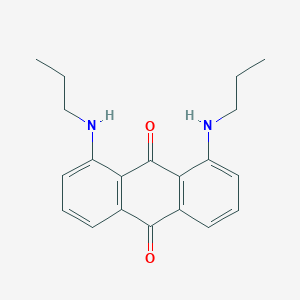
![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
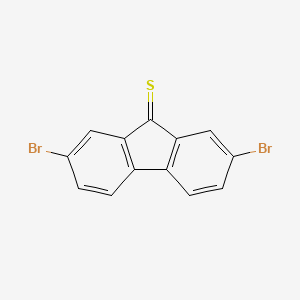
![5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)
